[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](thiophen-2-ylsulfonyl)azanide
Description
The compound 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide features a 1,4-naphthoquinone core substituted with a pyridinium group at position 3 and a thiophene-sulfonyl azanide moiety at position 2. The thiophene-sulfonyl component may contribute to electron-withdrawing effects and metabolic stability, common in pharmacologically active compounds .
Properties
IUPAC Name |
(3Z)-4-oxo-2-pyridin-1-ium-1-yl-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S2/c22-18-13-7-2-3-8-14(13)19(23)17(21-10-4-1-5-11-21)16(18)20-27(24,25)15-9-6-12-26-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBUXPJABLCYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CS4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CS4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide, also known as (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE, is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H16N2O4S, with a molecular weight of 404.4 g/mol. The structure features a pyridinium moiety linked to a naphthalene core and a tosylamide group, which enhances solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N2O4S |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | (3Z)-3-(4-methylphenyl)sulfonylimino-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate |
| InChI | InChI=1S/C22H16N2O4S/c1-15... |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyridinium moiety can engage with nucleophilic sites on enzymes and proteins, while the naphthalene core participates in π–π interactions. The tosylamide group contributes to the compound’s solubility and stability, facilitating its biological efficacy.
Biological Activity
Research has indicated that compounds similar to 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives containing thiophene and pyridine rings possess significant anticancer properties. For instance, 5-thiophen-2-yl derivatives were evaluated against HepG2 and A549 cancer cell lines, demonstrating promising IC50 values of 4.37 μM and 8.03 μM respectively . This suggests that the compound may have potential as an anticancer agent.
Antimicrobial Activity
Compounds in this class have been noted for their antimicrobial properties. The presence of the thiophene ring is particularly relevant as it has been associated with various antimicrobial activities .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, compounds with similar structures have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their anticancer activity against HepG2 and A549 cell lines. These studies revealed significant cytotoxicity comparable to established anticancer drugs like cisplatin .
- Molecular Docking Studies : Molecular docking has been employed to understand the binding interactions of these compounds with target proteins involved in cancer progression. For example, compound 20b exhibited strong binding affinity towards dihydrofolate reductase (DHFR), indicating its potential as an antitumor agent .
Comparison with Similar Compounds
Structural Features
Key Observations :
Comparison :
Physical and Spectral Properties
Insights :
- The target compound’s pyridinium charge may reduce crystallinity compared to neutral analogs, complicating X-ray diffraction studies (see SHELX refinements in ).
Preparation Methods
Diels-Alder Approach
The naphthoquinone skeleton is accessible through a Diels-Alder reaction between juglone (5-hydroxy-1,4-naphthoquinone) and a dienophile such as maleic anhydride. For example, heating juglone with maleic anhydride in acetic acid at 80°C yields 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid, which is subsequently decarboxylated to form the 2-amino derivative.
Optimization Notes :
Friedel-Crafts Acylation
Alternately, Friedel-Crafts acylation of naphthalene with oxalyl chloride generates 1,4-naphthoquinone. Subsequent amination at the 2-position is achieved using hydroxylamine hydrochloride in pyridine, yielding 1,4-dioxo-1,4-dihydronaphthalen-2-amine.
Sulfonylation of the Azanide Nitrogen
Reaction with Thiophene-2-sulfonyl Chloride
The azanide nitrogen undergoes sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base. A representative procedure involves dissolving 1,4-dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-amine in dry dichloromethane, adding triethylamine (2.5 equiv), and dropwise addition of thiophene-2-sulfonyl chloride (1.2 equiv) at 0°C. The mixture is stirred for 4 hours at room temperature, followed by aqueous workup.
Yield Optimization :
- Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1). This method effectively separates sulfonamide byproducts.
Spectroscopic Analysis
- 1H NMR : Key signals include pyridinium protons (δ 8.5–9.0 ppm), thiophene β-protons (δ 7.2–7.5 ppm), and naphthoquinone aromatic protons (δ 7.8–8.3 ppm).
- HRMS : Molecular ion peaks confirm the target mass (calculated for C20H13N2O5S2: 449.03 g/mol).
Challenges and Alternative Routes
Competing Side Reactions
Palladium-Catalyzed Coupling
A patent-palladium approach (e.g., π-allylpalladium complexes with phosphine ligands) could couple pre-formed sulfonamide and pyridinium intermediates. For example, Suzuki-Miyaura cross-coupling of a boronic ester-functionalized naphthoquinone with a pyridinium halide has been reported for analogous systems.
Scalability and Industrial Feasibility
Solvent Selection
Large-scale synthesis prioritizes cost-effective solvents like toluene or 1,4-dioxane, as evidenced in herbicidal compound production.
Catalytic Efficiency
Palladium catalysts (e.g., PdCl(crotyl)Aphos) enable high-turnover coupling steps, reducing metal residue in the final product.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide to improve yield and purity?
- Methodology: Use factorial design (e.g., varying temperature, solvent polarity, and reaction time) to identify optimal conditions. For example, pre-test/post-test designs with control groups can isolate variables impacting yield . Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC (≥95% purity threshold) .
- Data Analysis: Compare yields under different conditions using ANOVA, with solvent polarity (e.g., DMF vs. THF) likely influencing pyridinium ring stability .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and stability?
- Methodology:
- NMR (¹H/¹³C): Assign peaks to confirm the pyridinium and thiophene sulfonyl moieties, noting deshielding effects from the electron-withdrawing dioxo group .
- HPLC-MS: Monitor degradation products under accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the sulfonylazanide bond .
- Data Interpretation: Cross-validate with FT-IR for functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for storage and handling?
- Methodology: Conduct kinetic studies in buffered solutions (pH 1–12) at 25–60°C, sampling at intervals for HPLC analysis. Degradation pathways (e.g., hydrolysis of the azanide group) can be modeled using Arrhenius equations .
- Contradiction Resolution: If degradation rates conflict with theoretical predictions, investigate catalytic effects of trace metals or solvents using ICP-MS .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential biological activity, and how can researchers validate these hypotheses?
- Methodology:
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases or DNA) using software like AutoDock Vina, focusing on the pyridinium-thiophene pharmacophore .
- In Vitro Assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or topoisomerase II) and correlate with computational predictions. Conflicting results may arise from off-target effects, requiring proteomic profiling .
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity profiles)?
- Methodology: Apply triangulation by combining experimental, computational, and theoretical approaches:
- Experimental: Repeat assays under controlled conditions (e.g., inert atmosphere to exclude oxidative side reactions) .
- Computational: Use DFT calculations to model reaction pathways or binding conformations .
- Case Study: If the compound shows higher-than-expected cytotoxicity, investigate redox cycling via the pyridinium ring using cyclic voltammetry .
Q. What advanced computational strategies can predict the compound’s electronic properties for material science applications?
- Methodology:
- DFT/COSMO-RS: Calculate HOMO-LUMO gaps and charge distribution to predict conductivity or solubility .
- Machine Learning: Train models on analogous thiophene-pyridinium systems to forecast bandgap energies or solvent interactions .
- Validation: Compare predictions with experimental UV-Vis and conductivity measurements .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s derivatives?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
